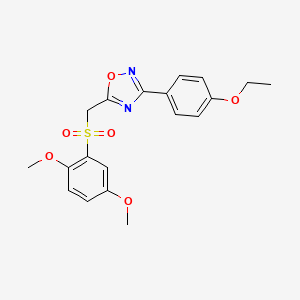
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two carbon atoms, and one nitrogen atom. It also contains a sulfonyl group attached to a dimethoxyphenyl group, and an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The exact structure would depend on the specific synthesis process used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds featuring the 1,3,4-oxadiazole moiety have demonstrated promising in vitro antibacterial bioactivities against various pathogens. For example, sulfone derivatives containing 1,3,4-oxadiazole moieties showed significant antibacterial activities against tobacco bacterial wilt and rice bacterial leaf blight, indicating their potential as plant bactericides (Xu et al., 2012), (Shi et al., 2015).
Corrosion Inhibition
Oxadiazole derivatives also exhibit corrosion inhibition properties for metals in aggressive environments. For instance, thermodynamic studies on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have shown it to be an effective corrosion inhibitor for mild steel in sulfuric acid medium, highlighting the potential of oxadiazole derivatives in protecting metals against corrosion (Bouklah et al., 2006).
Liquid Crystalline Properties
The synthesis and study of liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds have been conducted, revealing that certain derivatives display enantiotropic nematic or smectic A phases. This suggests the applicability of oxadiazole derivatives in the development of liquid crystal displays and other optoelectronic devices (Zhu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-4-26-14-7-5-13(6-8-14)19-20-18(27-21-19)12-28(22,23)17-11-15(24-2)9-10-16(17)25-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXVYVOXCCFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

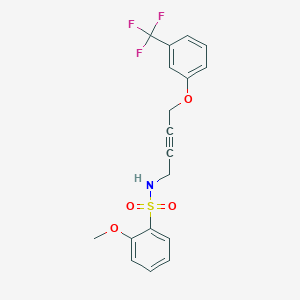
![N-cyclohexyl-3-[1-{[2-(dimethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2661062.png)
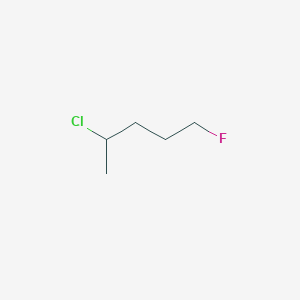
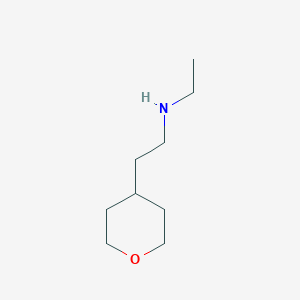

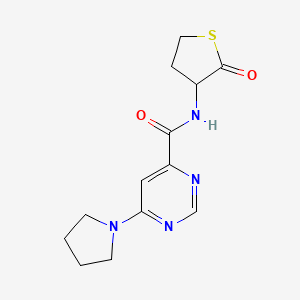
![3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2661074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)
![2-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2661078.png)
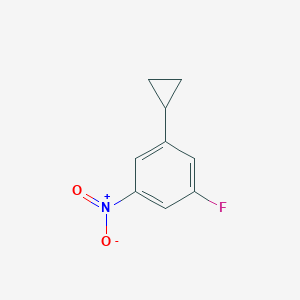
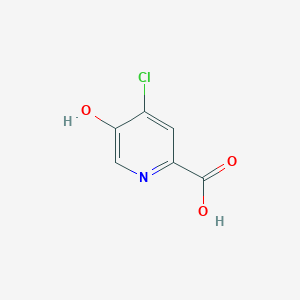
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone](/img/structure/B2661081.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2661082.png)